molecular formula C16H26N2O3S B2699504 N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-71-8

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2699504
CAS RN: 868215-71-8
M. Wt: 326.46
InChI Key: UWJPTIIJIIPTCE-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide” is a complex organic compound. It contains a cyclohexyl group, which is a cyclic hydrocarbon group consisting of six carbon atoms in a ring . It also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen . The compound also features a 3,5-dioxothiomorpholin-4-yl group, which is a type of heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane . The other groups would be arranged around this central structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s not possible to provide these details .

Scientific Research Applications

Polymerization Catalysts

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide: (let’s call it “Compound X” for brevity) has been investigated as a catalyst for ethylene polymerization. Researchers have prepared nickel complexes containing Compound X and explored their activity in ethylene polymerization. Notably, these complexes exhibit moderate to high catalytic activity, with the cyclohexyl-containing complex showing promising results . These findings open up possibilities for designing efficient polymerization catalysts.

High-Molecular-Weight Polyethylene Elastomers

When Compound X is combined with specific activators (such as EtAlCl2, Et2AlCl, or MAO), it leads to the production of high-molecular-weight polyethylene elastomers. These elastomers have a molecular weight of approximately 1 million g/mol and narrow dispersity. The resulting polyethylenes exhibit branching density between 73 and 104 per 1000 carbon atoms. The choice of activator and reaction temperature significantly influences the outcome .

Organometallic Chemistry

Compound X belongs to the class of N,N-bis(aryl)butane-2,3-diimines. These compounds have been extensively studied in organometallic chemistry. Researchers have explored various developments related to their synthesis, properties, and reactivity. The unique structure of Compound X makes it an interesting candidate for further investigations in this field .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although not directly related to Compound X, NMR spectroscopy plays a crucial role in characterizing organic compounds. Researchers use 1H and 13C NMR spectra to analyze molecular structures, study chemical shifts, and determine connectivity. While Compound X itself has not been specifically studied using NMR, this technique remains essential in understanding its behavior and interactions .

Crystallography and Structural Analysis

Compound X has been synthesized and characterized by spectroscopic data and X-ray diffraction analysis. Its crystal structure reveals valuable information about its conformation, packing, and intermolecular interactions. Such studies contribute to our understanding of the compound’s properties and potential applications .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

properties

IUPAC Name

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-3-12-15(20)18(16(21)13(4-2)22-12)10-14(19)17-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJPTIIJIIPTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

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